molecular formula C16H17BrFNO3S B2879181 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide CAS No. 1797184-36-1

2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

Cat. No.: B2879181
CAS No.: 1797184-36-1
M. Wt: 402.28
InChI Key: CCFCSGXLKVHFLI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is a complex organic compound characterized by its bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The initial step may include the bromination of 2-fluorophenol to introduce the bromine atom. Subsequent steps involve the formation of the sulfonamide group and the methoxypropyl side chain.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The sulfonamide group can be reduced to an amine.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromate ions (BrO₃⁻)

  • Reduction: : Amines

  • Substitution: : Various substituted phenyl compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology

In biological research, 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its sulfonamide group is particularly useful in designing inhibitors for specific enzymes.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new products with specific functionalities.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The bromine and fluorine atoms contribute to the compound's reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

  • 2-bromo-2-fluoroacetophenone

  • 2-bromo-2'-fluorophenacyl bromide

Uniqueness

2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its methoxypropyl side chain distinguishes it from similar compounds, providing additional versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO3S/c1-16(22-2,12-7-3-5-9-14(12)18)11-19-23(20,21)15-10-6-4-8-13(15)17/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFCSGXLKVHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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